6-amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester
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Overview
Description
6-amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester is a cinnamate ester.
Scientific Research Applications
Applications in Corrosion Mitigation
6-Amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester has been explored for its potential in corrosion mitigation. A study focusing on pyran derivatives, including variants of this compound, indicated significant inhibition efficiency for the corrosion of mild steel in sulfuric acid solution. These derivatives were found to act as mixed-type inhibitors, suggesting potential applications in protecting metals from acid corrosion. The study utilized various analytical techniques, such as weight loss and electrochemical measurements, to establish the compound's effectiveness in this regard (Saranya et al., 2020).
Synthesis and Structural Analysis
The compound has been subject to synthesis and structural analysis in various studies. For instance, research focusing on X-ray powder diffraction data provided detailed structural insights into a similar compound, highlighting its significance in the synthesis of important intermediates like apixaban, an anticoagulant. Such analyses are crucial for understanding the compound's structural properties and potential applications in various fields (Wang et al., 2017).
Role in Synthesis of Polyheterocyclic Compounds
This compound has also been used in the synthesis of polyheterocyclic compounds. A study outlined the process of synthesizing substituted 3-hydroxypyrazoles, which were then used to create 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles. These findings demonstrate the compound's versatility and utility in creating complex chemical structures, which may have various applications in pharmaceuticals and other industries (Rodinovskaya et al., 2003).
properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-(4-methoxyphenyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H19N3O4/c1-3-27-21(25)18-17(14-5-4-10-24-12-14)16(11-22)20(23)28-19(18)13-6-8-15(26-2)9-7-13/h4-10,12,17H,3,23H2,1-2H3 |
InChI Key |
STLFPMADNKLVFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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